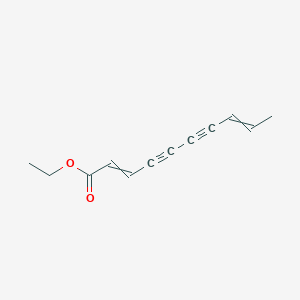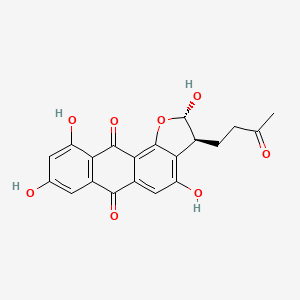
Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)- is a complex organic compound with a unique structure that combines elements of anthraquinone and furan
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)- typically involves multi-step organic reactions. The process begins with the preparation of the anthraquinone core, followed by the introduction of the furan ring and subsequent functionalization to achieve the desired hydroxyl and oxobutyl groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various hydroxylated and alkylated derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthraquinone derivatives: Compounds with similar anthraquinone cores but different functional groups.
Furan derivatives: Compounds with furan rings and varying substituents.
Uniqueness
What sets Anthra(1,2-b)furan-6,11-dione, 2,3-dihydro-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-, (2S-trans)- apart is its unique combination of anthraquinone and furan structures, along with its specific hydroxyl and oxobutyl functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
113794-77-7 |
|---|---|
Molekularformel |
C20H16O8 |
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
(2S,3S)-2,4,8,10-tetrahydroxy-3-(3-oxobutyl)-2,3-dihydronaphtho[3,2-g][1]benzofuran-6,11-dione |
InChI |
InChI=1S/C20H16O8/c1-7(21)2-3-9-15-13(24)6-11-16(19(15)28-20(9)27)18(26)14-10(17(11)25)4-8(22)5-12(14)23/h4-6,9,20,22-24,27H,2-3H2,1H3/t9-,20-/m0/s1 |
InChI-Schlüssel |
CQHLQVWKORQOPA-LXGOIASLSA-N |
Isomerische SMILES |
CC(=O)CC[C@@H]1[C@H](OC2=C3C(=CC(=C12)O)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O |
Kanonische SMILES |
CC(=O)CCC1C(OC2=C3C(=CC(=C12)O)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


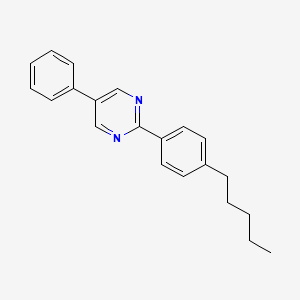
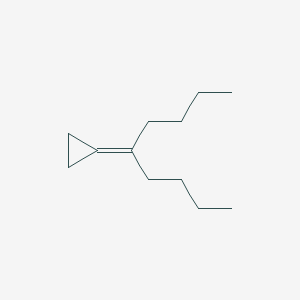
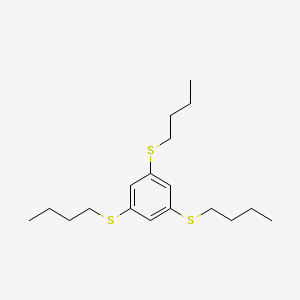
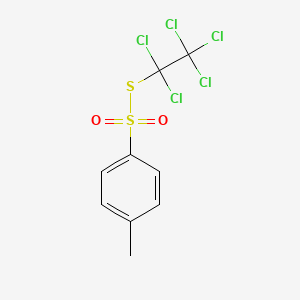
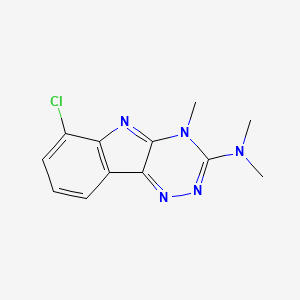
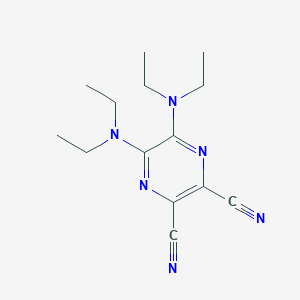
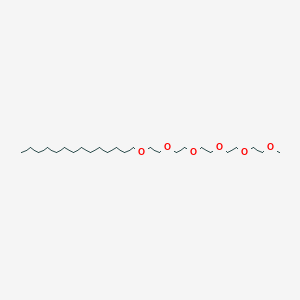
![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
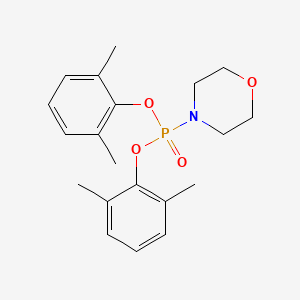

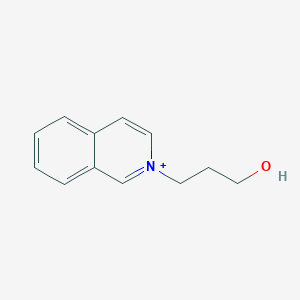
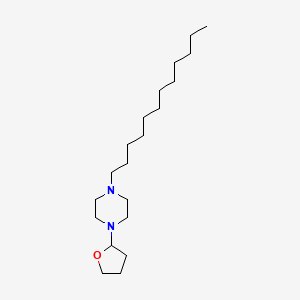
![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)
